molecular formula C17H13F3N4O B6492231 N-[(3,5-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326827-58-0

N-[(3,5-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492231
CAS No.: 1326827-58-0
M. Wt: 346.31 g/mol
InChI Key: JPKODHFKKFUVTR-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole-carboxamide derivative characterized by two distinct benzyl substituents: a 3,5-difluorophenylmethyl group at the N-position and a 4-fluorophenylmethyl group at the 1-position of the triazole ring.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-13-3-1-11(2-4-13)9-24-10-16(22-23-24)17(25)21-8-12-5-14(19)7-15(20)6-12/h1-7,10H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKODHFKKFUVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the respective fluorophenyl derivatives. One common approach is the Huisgen cycloaddition click chemistry reaction, which forms the triazole ring. This reaction involves the coupling of an azide-functionalized precursor with an alkyne-functionalized precursor in the presence of a copper(I) catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF).

  • Addition Reactions: The compound can participate in electrophilic addition reactions with various electrophiles.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, triazole analogs, and other functionalized intermediates.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazole-Carboxamide Family

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Fluorine Count Key Structural Features Source
Target Compound 1-(4-Fluorobenzyl), N-(3,5-difluorobenzyl) C₁₈H₁₄F₃N₅O ~385.3* 3 Dual fluorinated benzyl groups; triazole-carboxamide core
1-[(3-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (L116-4710) 1-(4-Fluorobenzyl), N-(3-chlorobenzyl) C₂₁H₁₇ClF₃N₅O 409.85 1 Chlorine substitution at 3-position; reduced fluorine count
5-Amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 336174-33-5) 1-(3-Fluorobenzyl), N-(2,5-difluorophenyl) C₁₅H₁₁F₃N₅O 341.27 3 Amino group at triazole 5-position; distinct fluorophenyl substitution pattern
N-(3,5-Difluoro[1,1'-biphenyl]-4-yl)-5-hydroxy-1H-1,2,3-triazole-4-carboxamide (6a) Biphenyl-4-yl, 5-hydroxy C₁₆H₁₁F₂N₃O₂ 315.28 2 Biphenyl backbone; hydroxyl group at triazole 5-position

*Estimated based on analogous compounds.

Key Comparative Insights

Fluorination Patterns: The target compound features 3 fluorine atoms across two benzyl groups, whereas L116-4710 () has only one fluorine atom and a chlorine substituent. CAS: 336174-33-5 () shares the same fluorine count but positions them on a 2,5-difluorophenyl group and a 3-fluorobenzyl group, which may influence electronic effects (e.g., dipole interactions) differently.

Triazole Core Modifications: The absence of an amino or hydroxyl group at the triazole 5-position (unlike CAS: 336174-33-5 and compound 6a ()) suggests the target compound prioritizes carboxamide-mediated hydrogen bonding over additional polar interactions.

Biological Implications: Fluorinated benzyl groups are associated with improved blood-brain barrier penetration and resistance to oxidative metabolism . The 3,5-difluorophenyl group in the target compound may enhance these properties compared to monohalogenated analogs. Compound 6a’s biphenyl backbone () introduces rigidity, which could favor π-π stacking interactions but reduce conformational flexibility compared to the target’s benzyl substituents.

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods described for L116-4710 (), involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by benzylation and carboxamide coupling.

Biological Activity

N-[(3,5-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H19F3N2O
  • Molecular Weight : 360.38 g/mol
  • LogP : 3.868 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -3.99 (low solubility) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Studies have indicated that the compound exhibits antiviral properties, potentially through the inhibition of viral replication mechanisms. It has been included in screening libraries targeting viral infections, such as the Coronavirus Library .
  • Antimicrobial Properties : The triazole moiety is known for its antifungal and antibacterial effects. Research suggests that this compound may inhibit the growth of certain pathogens by disrupting their metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies show that this compound may modulate inflammatory responses, although detailed mechanisms require further investigation .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Type Effect Reference
AntiviralInhibition of viral replicationChemDiv Screening Library
AntimicrobialGrowth inhibition of pathogensPreliminary studies
Anti-inflammatoryModulation of inflammatory responseOngoing research

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antiviral Activity : A study conducted on various triazole derivatives indicated that modifications in the phenyl groups significantly influenced antiviral efficacy. The specific compound demonstrated promising results against RNA viruses, suggesting potential as a therapeutic agent in viral infections .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .
  • Inflammation Modulation Study : Research involving animal models indicated that treatment with this compound reduced markers of inflammation in induced models of arthritis. This suggests potential for use in inflammatory diseases, although clinical trials are necessary for validation .

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